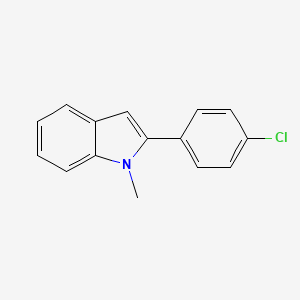

2-(4-chlorophenyl)-1-methyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

5905-11-3 |

|---|---|

Molecular Formula |

C15H12ClN |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1-methylindole |

InChI |

InChI=1S/C15H12ClN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3 |

InChI Key |

OWGLBEXZKLNFQK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl 1 Methyl 1h Indole and Analogous Indole Systems

Classical and Evolving Synthetic Approaches to Indole (B1671886) Core Construction

The foundational methods for indole synthesis, while over a century old, continue to be refined and utilized. These classical routes offer fundamental strategies for constructing the indole framework from simple precursors.

Fischer Indole Synthesis and its Mechanistic Nuances for Substituted Indoles

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles. newhaven.edu The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. newhaven.eduresearchgate.net For the synthesis of a 2-aryl-1-alkylindole like 2-(4-chlorophenyl)-1-methyl-1H-indole, the process would commence with N-methyl-N-phenylhydrazine and 4-chloroacetophenone.

The mechanism proceeds through several key steps:

Hydrazone Formation: The initial reaction between the substituted phenylhydrazine (B124118) and the ketone forms the corresponding phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form. rsc.org

tandfonline.comtandfonline.com-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible tandfonline.comtandfonline.com-sigmatropic rearrangement, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond. newhaven.edu

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amine onto the imine.

Elimination: The final step involves the acid-catalyzed elimination of ammonia (B1221849) to yield the aromatic indole ring. rsc.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. nih.gov The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. researchgate.netnih.gov A significant advantage is that the synthesis can often be performed as a one-pot reaction without isolating the intermediate hydrazone. newhaven.edu However, a limitation is that unsymmetrical ketones can lead to a mixture of regioisomeric products. newhaven.edu

Reissert, Leimgruber-Batcho, Bartoli, and Cadogan Indole Syntheses: Applications and Limitations

Beyond the Fischer synthesis, several other classical methods provide alternative routes to substituted indoles, each with its own set of applications and limitations.

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization to form an indole-2-carboxylic acid derivative, which can then be decarboxylated. wikipedia.orgnih.gov This method is particularly useful for synthesizing indoles with a carboxylic acid group at the 2-position.

The Leimgruber-Batcho indole synthesis is a highly versatile two-step process that begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal. wikipedia.org This intermediate is then reductively cyclized to the indole. wikipedia.org This method is known for its high yields, mild reaction conditions, and its ability to produce a wide variety of substituted indoles, including those unsubstituted at the 2 and 3-positions. wikipedia.orgclockss.org A primary limitation is the accessibility of the required multiply substituted o-nitrotoluene starting materials. clockss.org

The Bartoli indole synthesis provides a direct route to 7-substituted indoles by reacting an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgrsc.org The reaction is often unsuccessful without an ortho-substituent, and bulkier groups at this position tend to give higher yields. wikipedia.org A key advantage is its ability to produce indoles substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

The Cadogan indole synthesis (or Cadogan-Sundberg synthesis) generates indoles from o-nitrostyrenes through deoxygenation using trialkyl phosphites. wikipedia.orghellenicaworld.com The reaction proceeds via a nitroso intermediate which then cyclizes. wikipedia.org This method has been applied in the total synthesis of complex molecules like Tjipanazole E. wikipedia.orghellenicaworld.com

| Synthesis Method | Starting Materials | Key Features | Primary Applications | Limitations |

|---|---|---|---|---|

| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid-catalyzed, often one-pot | General synthesis of substituted indoles | Mixtures with unsymmetrical ketones, harsh conditions |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Yields indole-2-carboxylic acids | Synthesis of 2-carboxyindoles | Requires specific o-nitrotoluenes |

| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | High yields, mild conditions | Versatile for various substituted indoles | Dependent on availability of starting materials clockss.org |

| Bartoli | o-Substituted nitroarene, Vinyl Grignard reagent | Excellent for 7-substituted indoles | Synthesis of 7-substituted and polysubstituted indoles | Requires ortho-substituent, excess Grignard reagent wikipedia.org |

| Cadogan | o-Nitrostyrene, Trialkyl phosphite | Deoxygenative cyclization | Synthesis of indoles from nitrostyrenes | Substrate-specific |

Modern Catalytic Strategies for Functionalized Indole Synthesis

Modern synthetic chemistry has introduced a plethora of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of complex indole derivatives.

Metal-Catalyzed (e.g., Pd, Cu, Rh, Ru, Fe) Cyclization and Annulation Reactions

Transition metal catalysis has revolutionized indole synthesis, enabling the construction of the indole core through various cyclization and annulation strategies.

Palladium (Pd): Palladium catalysts are widely used for C-N and C-C bond formation. For instance, the synthesis of 2-arylindoles can be achieved from indolines through a one-step process involving Pd-catalyzed oxidative dehydrogenation and subsequent C2-selective arylation. nih.gov

Copper (Cu): Copper-catalyzed reactions are cost-effective alternatives for N-arylation and N-alkylation of indoles. rsc.orgacs.org Copper(II)-catalyzed direct C3 chalcogenylation of indoles has also been reported. mdpi.com

Rhodium (Rh): Rhodium catalysts are effective in annulation reactions to construct the indole core. bohrium.com For example, Rh-catalyzed [3+2] annulation of indoles with donor/acceptor carbenoids can produce complex polycyclic indole structures. nih.govemory.edu

Ruthenium (Ru): Ruthenium catalysts have been employed in C-H activation and annulation reactions with alkynes and anilines to form indole derivatives. mdpi.com Electrochemical methods using ruthenium can promote dehydrogenative annulation, offering a sustainable approach. acs.org

Iron (Fe): As an abundant and non-toxic metal, iron has gained attention as a catalyst. Iron-catalyzed C-H functionalization of indoles with diazo compounds provides an efficient route to indole derivatives under mild conditions. nankai.edu.cn Selective N-alkylation of indolines followed by iron-catalyzed oxidation also yields N-alkylated indoles. nih.gov

| Metal Catalyst | Reaction Type | Example Application |

|---|---|---|

| Palladium (Pd) | Oxidative Dehydrogenation/Arylation | Synthesis of 2-arylindoles from indolines nih.gov |

| Copper (Cu) | N-Alkylation, C-H Sulfonylation | N-alkylation with N-tosylhydrazones, C4-H sulfonylation rsc.orgacs.org |

| Rhodium (Rh) | Annulation, C-H Activation | Construction of diverse indole skeletons via annulation bohrium.com |

| Ruthenium (Ru) | Dehydrogenative Annulation | Electrochemical synthesis of indoles from anilines and alkynes acs.org |

| Iron (Fe) | C-H Functionalization, N-Alkylation | Synthesis of N-alkylated indoles from indolines nih.gov |

C-H Activation and Functionalization Approaches to Indole Derivatives

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles, minimizing the need for pre-functionalized starting materials. nih.gov This atom- and step-economical approach allows for the introduction of various substituents at specific positions of the indole ring. Transition metals like palladium, rhodium, ruthenium, and copper are commonly used to catalyze these transformations. nih.gov For instance, the regioselective synthesis of C2- and C3-functionalized indoles can be achieved through directed C-H activation. Recent advances have even enabled the more challenging functionalization of the C4–C7 positions on the benzene (B151609) ring of the indole nucleus. rsc.org

Green Chemistry Principles in Indole Synthesis: Sustainable Methodologies

In recent years, the principles of green chemistry have been increasingly applied to indole synthesis to develop more environmentally benign and sustainable methods. nrfhh.com These approaches focus on waste prevention, high atom economy, use of safer solvents, and energy efficiency. rsc.org

Key green methodologies include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and cleaner reactions in a shorter time. tandfonline.comtandfonline.com

Mechanochemistry: Solvent-free mechanochemical protocols, such as ball-milling, have been developed for classical reactions like the Fischer indole synthesis, reducing waste and energy consumption. rsc.org

Sustainable Solvents: The use of environmentally friendly solvents like water and ethanol (B145695) is being explored. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step to form the final product, incorporating most of the atoms from the starting materials and thus exhibiting high atom economy. rsc.orgresearchgate.net

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing valuable indole derivatives. researchgate.net

Regioselective Synthesis of 2,N-Substituted Indoles

The regioselective synthesis of indoles substituted at both the C-2 and N-1 positions is a significant challenge in synthetic organic chemistry. Achieving this substitution pattern requires strategies that can precisely control the introduction of substituents onto the indole nucleus, avoiding undesired isomers. Classical methods like the Fischer indole synthesis, alongside modern transition-metal-catalyzed cross-coupling reactions, provide powerful tools for accessing these targets. wikipedia.orgtaylorandfrancis.com

The Fischer indole synthesis, discovered in 1883, is a robust and versatile method that constructs the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgrsc.org For a 2,N-disubstituted indole, an N-substituted phenylhydrazine and an appropriate ketone are required. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring. alfa-chemistry.com

In recent decades, palladium- and copper-catalyzed cross-coupling reactions have emerged as highly efficient and regioselective methods for the direct functionalization of the indole core. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. acs.orgrhhz.net Palladium-catalyzed reactions, in particular, have been extensively developed for the direct C-2 arylation of both N-H and N-alkyl indoles, providing a direct route to 2-arylindole scaffolds. researchgate.netnih.gov

Strategies for C-2 Arylation and N-1 Methylation of Indole Ring Systems

Synthesizing this compound involves the specific introduction of a 4-chlorophenyl group at the C-2 position and a methyl group at the N-1 position. This can be achieved through several strategic sequences.

Sequential Functionalization: A common approach involves a two-step sequence:

C-2 Arylation: A pre-formed indole or N-protected indole is first arylated at the C-2 position. Palladium-catalyzed direct C-H arylation is a state-of-the-art method for this transformation. For instance, the coupling of an indole with an aryl halide (e.g., 1-bromo- or 1-iodo-4-chlorobenzene) in the presence of a palladium catalyst and a suitable ligand can afford the 2-(4-chlorophenyl)-1H-indole intermediate. researchgate.netdatapdf.com

N-1 Methylation: The resulting 2-aryl-1H-indole can then be N-methylated using a variety of standard reagents, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Functionalization of N-Methylindole: An alternative strategy begins with N-methylindole. This substrate can be directly arylated at the C-2 position. Mechanistic studies on the palladium-catalyzed phenylation of 1-methylindole (B147185) have provided a rationale for the high C-2 selectivity observed in these reactions. acs.org The optimization of these reactions often involves careful selection of the base (e.g., cesium acetate) and minimizing catalyst loading to suppress side reactions like biphenyl (B1667301) formation. acs.org

Fischer Indole Synthesis: This classical method offers a convergent approach where the key fragments are assembled to build the indole ring in a single synthetic operation. To synthesize the target molecule, N-methylphenylhydrazine would be condensed with 4-chloroacetophenone under acidic catalysis (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids). wikipedia.orgalfa-chemistry.com This method constructs the fully substituted indole core in one primary sequence, incorporating the N-methyl and C-2 aryl groups simultaneously. The Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, provides a modern alternative to the classical acidic conditions. wikipedia.org

Below is a table summarizing these primary strategies:

| Strategy | Starting Materials | Key Steps | Catalysts/Reagents | Ref. |

| Sequential (Arylation first) | Indole, 4-chloroiodobenzene, Methyl iodide | 1. Pd-catalyzed C-2 arylation2. N-methylation | 1. Pd(OAc)₂, Ligand, Base2. NaH, CH₃I | researchgate.netdatapdf.com |

| Sequential (Methylation first) | Indole, Methyl iodide, 4-chloroiodobenzene | 1. N-methylation2. Pd-catalyzed C-2 arylation | 1. K₂CO₃, CH₃I2. Pd(OAc)₂, CsOAc | acs.org |

| Fischer Indole Synthesis | N-methylphenylhydrazine, 4-chloroacetophenone | Condensation, acs.orgacs.org-sigmatropic rearrangement, Cyclization | H₂SO₄, PPA, or ZnCl₂ | wikipedia.orgalfa-chemistry.com |

Introduction of Halogen Substituents at the Phenyl Moiety (e.g., 4-chlorophenyl)

The introduction of the 4-chlorophenyl group is almost universally accomplished by employing a starting material that already contains this moiety. The carbon-chlorine bond is generally stable to the conditions used in the major indole synthesis and functionalization reactions.

In cross-coupling strategies , a halogenated aryl precursor such as 1-bromo-4-chlorobenzene, 1-iodo-4-chlorobenzene, or a corresponding boronic acid is used as the coupling partner. acs.orgrhhz.net

In the Fischer indole synthesis , the carbonyl component carries the substituent. For the target molecule, 4'-chloroacetophenone (B41964) is the logical precursor ketone. wikipedia.org

The use of these pre-functionalized building blocks is a highly efficient and modular approach, allowing for the synthesis of a wide range of substituted 2-arylindoles by simply varying the substitution pattern on the aryl precursor. Syntheses of various compounds containing the 4-chlorophenyl group are well-documented, indicating the commercial availability and routine use of these essential starting materials. researchgate.netresearchgate.net

Multi-Component Reactions and Modular Synthesis for Complex Indole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful and efficient approach to building molecular complexity. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds from simple building blocks.

For the synthesis of complex indole scaffolds, several MCRs have been developed. For example, a copper-catalyzed multicomponent reaction involving 2-methylindole, various aromatic aldehydes, and cyclic 1,3-diones can produce diverse and complex spirotetrahydrocarbazoles. nih.gov While this specific reaction does not yield the target compound, it illustrates the principle of using a substituted indole as a building block in a modular synthesis. By analogy, an MCR could potentially be designed starting with 2-(4-chlorophenyl)-1H-indole or 1-methylindole to construct more elaborate structures.

Another relevant modular approach is the one-pot, three-component synthesis of N-arylindoles, which combines a Fischer indolization with a subsequent copper-catalyzed N-arylation. This sequential, one-pot process demonstrates the power of combining different catalytic cycles to achieve a complex transformation without isolating intermediates, saving time and resources. Such strategies underscore the modularity of indole synthesis, where different fragments (hydrazine, ketone, aryl halide) can be combined to achieve significant structural diversity. nih.gov

Post-Synthetic Derivatization Strategies for this compound

Once the this compound core is assembled, it can be further modified to introduce additional functional groups. This post-synthetic derivatization is crucial for fine-tuning the properties of the molecule, for example in the development of pharmaceutical candidates or materials. The indole nucleus has several positions (C3, C4, C5, C6, and C7) that are amenable to further functionalization.

Further Functionalization at Unsubstituted Positions of the Indole Nucleus

The electronic nature of the indole ring makes it susceptible to electrophilic substitution, which typically occurs at the C-3 position due to its higher electron density. However, directing functionalization to other positions, particularly on the benzene portion of the ring, often requires more advanced C-H activation strategies.

C-3 Position: The C-3 position is the most nucleophilic and is a prime site for electrophilic substitution reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations. Photoinduced reactions using a transient occupying group at the C2-position have also been developed to selectively introduce aryl groups at the C3-position. acs.org

C-4 to C-7 Positions: Functionalizing the C-H bonds on the benzene ring is more challenging due to their lower reactivity. Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation, often using a directing group to achieve regioselectivity. For instance, a copper-mediated C4–H sulfonylation of indoles has been developed using a transient directing group attached at the N-1 position. acs.org While this would require temporary modification of the N-methyl group, it highlights the potential for regioselective functionalization of the carbocyclic ring.

The table below outlines potential derivatization reactions:

| Position | Reaction Type | Potential Reagents | Expected Product | Ref. |

| C-3 | Electrophilic Arylation | Aryldiazonium Salts, Photocatalyst | 3-Aryl-2-(4-chlorophenyl)-1-methyl-1H-indole | acs.org |

| C-3 | Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde | General |

| C-4 | C-H Sulfonylation | Sodium Sulfinates, Cu(OAc)₂ | 4-Sulfonyl-2-(4-chlorophenyl)-1-methyl-1H-indole | acs.org |

Role of this compound as a Synthetic Intermediate

Beyond its potential intrinsic properties, this compound serves as a valuable synthetic intermediate for the construction of more complex heterocyclic systems. The 2-arylindole motif is a key structural element in numerous biologically active compounds and can be transformed into other important scaffolds.

A significant application of 2-arylindoles is in the synthesis of quinazolinones. A novel copper-catalyzed reaction has been developed where 2-arylindoles react with amines or ammonium (B1175870) salts in the presence of oxygen to yield a variety of quinazolinones. organic-chemistry.orgnih.gov This transformation involves a remarkable rearrangement and incorporation of a nitrogen source to expand the heterocyclic system. In this context, this compound could be a precursor to quinazolinones bearing a 4-chlorophenyl substituent, which is a common feature in pharmacologically active molecules.

Furthermore, the 2-arylindole core can undergo intramolecular cyclization reactions if a suitable nucleophile is tethered to the N-1 position or the 2-aryl group. For example, 2-aryl indoles bearing an N-nucleophile can undergo cascade halogenation/cyclization to produce polycyclic indolines. nih.gov This demonstrates that the core structure of this compound is not merely a final target but a platform for further synthetic diversification.

Advanced Structural Elucidation and Intermolecular Interaction Analysis

High-Resolution Spectroscopic Methodologies in Indole (B1671886) Research

Spectroscopy is fundamental to the structural analysis of novel compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can reveal detailed information about atomic connectivity, chemical environment, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-(4-chlorophenyl)-1-methyl-1H-indole are not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogues such as 1-methyl-2-phenyl-1H-indole and various substituted indoles. nih.govrsc.orgchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the protons on the indole ring, and the protons of the 4-chlorophenyl substituent. The N-methyl protons would appear as a sharp singlet, significantly downfield compared to an aliphatic amine due to the influence of the aromatic indole system, likely in the range of 3.7-3.9 ppm. The indole protons would present a complex pattern of doublets and triplets between 6.5 and 7.8 ppm. The proton at the C3 position is anticipated to appear as a singlet around 6.5 ppm. The four protons of the 4-chlorophenyl group would exhibit a characteristic AA'BB' system, appearing as two doublets between 7.3 and 7.6 ppm.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. For this compound, approximately 13 distinct signals are expected (some aromatic carbons may overlap). The N-methyl carbon would have a characteristic shift around 31-33 ppm. The carbon atoms of the indole ring would resonate in the aromatic region (approx. 102-140 ppm), with the C2 carbon, bonded to both the nitrogen and the chlorophenyl group, being significantly deshielded. The carbons of the 4-chlorophenyl ring would also appear in the aromatic region, with the carbon atom bonded to the chlorine (C-Cl) showing a characteristic shift around 133-135 ppm.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts based on known substituent effects and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.8 (s) | 32.0 |

| Indole H3 | 6.5 (s) | 103.0 |

| Indole H4 | 7.6 (d) | 121.5 |

| Indole H5 | 7.2 (t) | 120.5 |

| Indole H6 | 7.1 (t) | 121.0 |

| Indole H7 | 7.7 (d) | 110.0 |

| Phenyl H2'/H6' | 7.5 (d) | 130.0 |

| Phenyl H3'/H5' | 7.4 (d) | 129.0 |

| Indole C2 | - | 140.0 |

| Indole C7a | - | 137.5 |

| Indole C3a | - | 129.0 |

| Phenyl C1' | - | 131.0 |

| Phenyl C4' | - | 134.0 |

| Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

A key feature distinguishing it from its unmethylated counterpart, 2-(4-chlorophenyl)-1H-indole, is the absence of the N-H stretching band, which typically appears as a sharp peak around 3400 cm⁻¹. researchgate.net The presence of the N-methyl group is confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹.

Other significant vibrational modes include:

Aromatic C-H stretching: Sharp peaks observed just above 3000 cm⁻¹ (typically 3030-3150 cm⁻¹).

Aromatic C=C stretching: Multiple sharp bands in the 1450-1620 cm⁻¹ region, characteristic of the indole and phenyl rings. researchgate.net

C-N stretching: Found in the 1200-1350 cm⁻¹ region.

Aromatic C-H out-of-plane bending: Strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings. A strong band around 740-750 cm⁻¹ is typical for the ortho-disubstituted benzene (B151609) ring of the indole moiety.

C-Cl stretching: A strong absorption expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹ for an aryl chloride.

The table below summarizes the expected characteristic IR absorption frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2960 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1620 | Strong-Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The indole ring system is inherently fluorescent, and its properties are modulated by substituents.

UV-Vis Absorption: 2-aryl indoles typically exhibit two main absorption bands corresponding to π-π* electronic transitions. nih.gov For this compound, the spectrum is expected to show a high-energy absorption band (related to the ¹Lₐ transition) and a lower-energy, more structured band (related to the ¹Lₑ transition). The presence of the 2-aryl substituent generally causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. nih.gov The absorption maximum (λmax) is expected in the range of 300-320 nm.

Fluorescence Spectroscopy: Upon excitation, 2-aryl indoles typically exhibit strong fluorescence. The emission maximum is sensitive to solvent polarity, often showing a red shift in more polar solvents. The fluorescence quantum yield of 2-phenylindole (B188600) is known to be high, and a similar behavior is expected for its chloro-substituted analogue. nih.gov The N-methylation is not expected to dramatically alter the primary electronic transitions but can influence quantum yield and lifetime. The emission maximum for this compound in a nonpolar solvent like cyclohexane (B81311) would likely be in the 350-380 nm range.

| Spectroscopic Parameter | Expected Value / Range |

| Absorption Maximum (λmax) | 300 - 320 nm |

| Molar Absorptivity (ε) | > 15,000 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 350 - 380 nm (in nonpolar solvent) |

| Stokes Shift | ~40 - 60 nm |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂ClN), the exact monoisotopic mass is 241.0658 g/mol .

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the most prominent peak would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, respectively. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with a second peak at [M+2] that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern of N-methyl-2-aryl indoles is typically characterized by a stable molecular ion due to the aromatic system. scirp.orgnih.gov Common fragmentation pathways may include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ fragment.

Loss of a chlorine radical (•Cl): Resulting in an [M-35]⁺ fragment.

Loss of HCl: Resulting in an [M-36]⁺ fragment, possibly through rearrangement.

Fission of the indole ring system, though this typically requires higher energy.

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 241.07 | Molecular Ion |

| [M+2]⁺ | 243.07 | Isotope Peak (³⁷Cl) |

| [M-CH₃]⁺ | 226.04 | Loss of methyl radical |

| [M-Cl]⁺ | 206.09 | Loss of chlorine radical |

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions.

While a crystal structure for this compound has not been publicly reported, extensive data exists for the closely related compound 1-methyl-2-phenyl-1H-indole . nih.govresearchgate.net This structure serves as an excellent model for predicting the solid-state conformation of the target molecule.

The analysis of 1-methyl-2-phenyl-1H-indole reveals several key structural features that would be expected in the 4-chloro derivative:

Planarity of the Indole Ring: The indole ring system itself is nearly planar. researchgate.net

Dihedral Angle: A significant feature is the dihedral angle between the plane of the indole ring and the plane of the 2-phenyl substituent. In 1-methyl-2-phenyl-1H-indole, this angle is approximately 46.09°. researchgate.net This twist is a result of steric hindrance between the hydrogen atoms at the C3 position of the indole and the ortho-hydrogens of the phenyl ring. A similar, substantial dihedral angle is expected for this compound.

Bond Lengths and Angles: The C-C and C-N bond lengths within the indole ring are consistent with aromatic character. The external C2-C1' bond (connecting the indole to the phenyl ring) is a typical C-C single bond length.

The table below presents selected geometric parameters from the crystal structure of 1-methyl-2-phenyl-1H-indole, which are expected to be very similar for the title compound. researchgate.net

| Parameter | Value (for 1-methyl-2-phenyl-1H-indole) | Expected Value (for title compound) |

| Indole-Phenyl Dihedral Angle | 46.09° | ~45-50° |

| C2-N1-C8a Bond Angle | 108.5° | ~108-109° |

| C2-C1' Bond Length | 1.48 Å | ~1.48 Å |

| N1-CH₃ Bond Length | 1.46 Å | ~1.46 Å |

| Data sourced from the crystal structure of 1-methyl-2-phenyl-1H-indole. researchgate.net |

In the crystal lattice, molecules of 1-methyl-2-phenyl-1H-indole are packed via van der Waals forces. The 4-chloro substituent in the target compound would introduce the possibility of halogen bonding (C-Cl···X interactions) and potentially alter the crystal packing arrangement compared to the non-chlorinated analogue.

Tautomerism and Isomerism of Indole Derivatives and Their Structural Implications

Tautomerism and isomerism are fundamental concepts in organic chemistry that can have profound effects on the structure and reactivity of molecules.

Tautomerism: For this compound, tautomerism is not a significant consideration. The methylation of the indole nitrogen at the N1 position precludes the possibility of the common prototropic tautomerism observed in N-H indoles, where the proton can migrate to the C3 position to form an indolenine (3H-indole) tautomer. The fixed methyl group effectively locks the molecule in the 1H-indole form.

Isomerism: Positional isomerism is a key consideration for this compound. The chlorine substituent on the phenyl ring can be located at the ortho (2-), meta (3-), or para (4-) positions, leading to three distinct positional isomers:

2-(2-chlorophenyl)-1-methyl-1H-indole

2-(3-chlorophenyl)-1-methyl-1H-indole

this compound

The position of the chlorine atom would have a significant impact on the molecule's electronic properties, steric profile, and, consequently, its intermolecular interactions and crystal packing. For example, the ortho-isomer would likely exhibit different π-stacking arrangements compared to the para-isomer due to steric hindrance from the chlorine atom being adjacent to the bond linking the two ring systems. This, in turn, could influence properties such as melting point, solubility, and ultimately, its biological activity.

Furthermore, rotational isomerism (conformational isomerism) around the single bond connecting the indole and chlorophenyl rings is possible. The dihedral angle between the two rings can vary, leading to different conformers. The preferred conformation in the solid state would be the one that minimizes steric repulsion while maximizing favorable intermolecular interactions within the crystal lattice.

Computational and Theoretical Analyses of this compound Remain Largely Unexplored in Public Research

Therefore, detailed research findings on the following analytical topics for this compound could not be located:

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Optimization of Molecular Geometry and Conformational Analysis

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Isodesmic Reaction Analysis for Thermochemical Properties and Stability

Molecular Modeling and Simulation Techniques

While computational studies have been performed on structurally similar compounds—such as other indole derivatives or molecules containing a 4-chlorophenyl moiety—the explicit data and detailed findings for this compound are absent from the surveyed scientific literature. Consequently, the creation of data tables and a detailed discussion of its specific computational characteristics, as requested, is not possible at this time.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 1 Methyl 1h Indole

Molecular Modeling and Simulation Techniques

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(4-chlorophenyl)-1-methyl-1H-indole and related 2-phenylindole (B188600) analogs, docking studies have been instrumental in identifying potential biological targets and clarifying binding modes at the molecular level.

Research on 2-phenylindole derivatives has frequently identified them as potent anticancer agents, with molecular docking studies suggesting they can bind effectively to various protein targets implicated in cancer progression. omicsonline.orgbiointerfaceresearch.com For instance, studies on similar 2-phenyl-1H-indole analogs have shown strong binding affinities for hormone receptors like the estrogen-α receptor (PDB: 1A52), which is relevant in breast cancer. biointerfaceresearch.comresearchgate.net The interactions typically involve a combination of hydrogen bonds and hydrophobic interactions with active site residues. biointerfaceresearch.com

Table 1: Predicted Interactions of 2-Phenylindole Derivatives with Biological Targets from Molecular Docking Studies

| Target Protein | PDB ID | Key Interacting Residues (Predicted) | Type of Interaction | Reference |

| Estrogen Receptor-α | 1A52 | Leu346, Thr347, Asp351, Glu353, Leu387, Arg394 | Hydrogen Bonds, Hydrophobic Interactions | biointerfaceresearch.comresearchgate.net |

| Progesterone Receptor | 1A28 | Leu718, Met759, Gln725, Arg766, Phe778, Met909 | Hydrophobic Interactions, Hydrogen Bonds | biointerfaceresearch.comresearchgate.net |

| COX-2 Enzyme | 5IKR | Val349, Arg513, Phe518, Val523, Ser530 | Hydrophobic Interactions, Hydrogen Bonds | omicsonline.orgresearchgate.net |

| Tubulin (Colchicine site) | 1SA0 | Cys241, Leu248, Ala250, Val238, Asn258 | Hydrophobic Interactions, van der Waals | researchgate.net |

This table is illustrative and based on findings for structurally related 2-phenylindole compounds.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Changes in Dynamic Environments

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. These simulations provide insights into the dynamic behavior of the complex in a solvated environment, which more closely mimics physiological conditions.

For complexes involving 2-phenylindole derivatives and their target proteins, such as estrogen receptors, MD simulations have been used to confirm the stability of the docked poses. biointerfaceresearch.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of the protein residues.

RMSD: A stable RMSD value for the ligand throughout the simulation indicates that it remains securely bound within the active site and does not diffuse away. For 2-phenylindole derivatives, stable complexes typically show RMSD values fluctuating within a narrow range (e.g., 1-3 Å).

RMSF: This metric highlights the flexible regions of the protein. Analysis of RMSF can show which amino acid residues in the binding pocket have the most significant interactions with the ligand, as these residues often exhibit reduced fluctuation upon ligand binding.

MD simulations of related triazole inverse agonists have demonstrated that the binding mode of a ligand can induce conformational changes in the receptor, particularly in flexible helix structures, which in turn affects biological activity. mdpi.com These simulations confirm that stable hydrogen bonds and hydrophobic interactions, predicted by docking, are maintained over the simulation period, reinforcing the validity of the binding model. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.

Numerous QSAR and 3D-QSAR studies have been conducted on series of indole (B1671886) derivatives, including 2-phenylindoles, to understand the structural requirements for their anticancer activity. biointerfaceresearch.comnih.govexlibrisgroup.com These models use molecular descriptors—such as steric, electronic, hydrophobic, and topological properties—to build a correlation with biological activity, often expressed as pIC50 values.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that visualize the regions around the molecule where modifications would likely enhance or diminish activity. researchgate.netnih.gov For indole derivatives, these studies often highlight the importance of:

Steric Fields: Bulky substituents may be favorable in certain positions to enhance van der Waals interactions, while being unfavorable in others due to steric hindrance.

Electrostatic Fields: The presence of electron-withdrawing groups (like the chloro group on the phenyl ring) or electron-donating groups can significantly influence binding affinity.

Hydrophobic Fields: Hydrophobic groups are often favored in regions that interact with nonpolar pockets of the receptor.

For this compound, QSAR models suggest that the 4-chloro substitution on the phenyl ring and the N-methylation on the indole are key modulators of its biological profile. exlibrisgroup.comresearchgate.net The statistical validation of these models, using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²), confirms their predictive power. nih.govnih.gov

Table 2: Statistical Results of Representative QSAR/3D-QSAR Models for Indole Derivatives

| Model Type | Target Activity | q² (Cross-validated r²) | r² (Non-validated r²) | Predictive r² | Reference |

| CoMFA | PDE IV Inhibition | 0.494 | 0.986 | 0.56 | nih.gov |

| CoMSIA | PDE IV Inhibition | 0.541 | 0.967 | 0.59 | nih.gov |

| Atom-based 3D-QSAR | Aβ Anti-aggregation | 0.596 | 0.887 | 0.695 | nih.govmdpi.com |

| kNN-MFA (3D-QSAR) | COX-2 Inhibition | 0.9461 | - | 0.8782 | researchgate.net |

Studies on Molecular Interactions with Solvent Systems and Biological Mimics

The biological activity of a molecule is profoundly influenced by its interactions with the surrounding environment, primarily water. Computational studies investigating these interactions help to understand the molecule's behavior in physiological settings.

Characterization of Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions are the primary forces governing ligand-receptor binding and molecular conformation. mdpi.com For this compound, several types of non-covalent interactions are significant:

Hydrogen Bonding: The methylation at the N1 position of the indole ring removes the traditional N-H hydrogen bond donor capability. nih.gov However, the π-system of the indole and phenyl rings can act as a weak hydrogen bond acceptor. Furthermore, the chlorine atom can also act as a weak hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings (indole and chlorophenyl) are hydrophobic and are likely to engage in favorable interactions with nonpolar residues within a protein's binding site.

π-π Stacking: The planar aromatic rings can stack with aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, contributing significantly to binding energy.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site (like a carbonyl oxygen) on the receptor.

Understanding Solvation Effects on Molecular Conformation and Reactivity

The solvent environment plays a critical role in determining the stable conformation of a molecule and its chemical reactivity. frontiersin.orgnih.gov Computational simulations in different solvent systems can reveal how these factors are influenced.

Studies on similar biomolecules show that water molecules can significantly affect conformational preferences by forming bridges between different functional groups, stabilizing conformations that might be less favorable in the gas phase. researchgate.netnih.gov The reorganization of these solvent structures provides a mechanism for the molecule to transition between different conformations. researchgate.netnih.gov

For this compound, the solvent polarity can influence the molecule's dipole moment and the relative orientation of the phenyl and indole rings. In polar solvents like water or ethanol (B145695), polarizable regions of the molecule will be stabilized. The solubility and partitioning behavior of the compound, which are critical for its pharmacokinetic properties, are also dictated by these solvation effects. researchgate.net Computational models that explicitly include solvent molecules provide a more realistic picture of how solvation impacts the molecule's dynamic behavior and the accessibility of its potential reactive sites. frontiersin.org

Structure Activity Relationship Sar and Mechanistic Elucidation of Indole Derivatives

Impact of Substitution Patterns on Molecular Recognition

The molecular architecture of an indole (B1671886) derivative is paramount in defining its affinity and selectivity for biological targets. Modifications to the core scaffold can drastically alter its physicochemical properties and three-dimensional shape, thereby influencing its binding capabilities.

The 4-chlorophenyl group at the C-2 position is a critical determinant of the molecule's biological activity. This substituent can engage in several types of molecular interactions that enhance binding affinity to target proteins. In the context of inhibitors for the MDM2-p53 protein-protein interaction, 4-chlorophenyl groups have been shown to be highly effective. They are ideally sized to occupy the deep hydrophobic pockets in MDM2 that normally accommodate key p53 residues like Trp23 and Leu26. nih.gov This mimicry of natural amino acid side chains allows for potent inhibition. The chlorine atom, in particular, contributes to the lipophilicity of the group, favoring entry into these hydrophobic pockets.

Furthermore, the presence of the halogen can lead to specific halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's binding site, which can further stabilize the ligand-receptor complex. However, the influence of a chloro-substituent is highly target-dependent. For instance, in a series of 2-phenylquinoline-4-carboxylic acid derivatives designed as histone deacetylase (HDAC) inhibitors, chlorine-substituted compounds showed decreased activity compared to their unsubstituted phenyl counterparts, suggesting that for some targets, this substitution can be detrimental. frontiersin.orgnih.gov

Methylation at the N-1 position of the indole ring significantly modulates the compound's properties. The primary effect of this modification is the removal of the hydrogen bond donor capability of the indole nitrogen. In many biological contexts, this N-H group can be a key interaction point with a target protein. By replacing the hydrogen with a methyl group, this interaction is blocked, which can either increase or decrease binding affinity depending on the specific topology of the binding site.

In the case of ligands for the Translocator Protein (TSPO), N-1 methylation is not only well-tolerated but can be advantageous. Structure-activity relationship models for 2-phenylindol-3-ylglyoxylamide TSPO ligands suggest that the indole N-H is not directly involved in receptor recognition. nih.gov Consequently, methylation at this position does not disrupt high-affinity binding and offers a convenient site for radiolabeling, for example with carbon-11, to create positron emission tomography (PET) tracers. merckmillipore.com The methylation also increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability. Chemically, the indole nitrogen is readily methylated using various reagents, making this modification synthetically accessible. st-andrews.ac.uknih.govsciencemadness.org

The 2-phenylindole (B188600) scaffold is considered a "privileged structure" in medicinal chemistry, as it can serve as a high-affinity ligand for multiple, diverse biological targets. nih.gov The substituent at the C-2 position plays a pivotal role in directing this activity. An aryl group, such as the 4-chlorophenyl moiety, provides a large, rigid scaffold that can engage in π-stacking and hydrophobic interactions within a target's binding site.

Mechanistic Studies of Molecular Interactions with Biomolecular Targets

The biological effects of 2-(4-chlorophenyl)-1-methyl-1H-indole and related compounds are realized through specific interactions with enzymes and receptors, leading to the modulation of their function.

Hyaluronidase (B3051955): Indole derivatives have been identified as inhibitors of hyaluronidase, an enzyme involved in the degradation of hyaluronic acid. Studies on related compounds suggest that lipophilicity is a key factor for inhibitory activity. For instance, 2-phenylindole derivatives have shown promise, and it was noted that halogen substitution (e.g., fluorine) on substituents attached to the indole core can have a positive effect on activity. researchgate.netnih.gov This suggests that the this compound scaffold possesses the requisite structural features for potential hyaluronidase inhibition.

Indoleamine 2,3-Dioxygenase-1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy. Given that its natural substrate is tryptophan, an indole derivative, it is unsurprising that many IDO1 inhibitors are based on the indole scaffold. researchgate.net Compounds like 1-methyl-tryptophan act as competitive inhibitors. nih.govresearchgate.net While direct studies on this compound are limited, its core structure is highly relevant, and it could potentially act as an inhibitor by competing with tryptophan for the heme-containing active site. nih.gov

DNA Topoisomerase: Topoisomerases are crucial enzymes that manage the topology of DNA and are validated targets for anticancer drugs. Several classes of indole derivatives have been shown to inhibit these enzymes. For example, 2-phenyl- or hydroxylated 2-phenyl-4-aryl-5H-indeno[1,2-b]pyridines exhibit potent inhibitory activity against both topoisomerase I and II. nih.gov This indicates that the 2-phenyl-heterocycle motif is a viable pharmacophore for topoisomerase inhibition, suggesting a potential mechanism of action for this compound. nih.govmdpi.com

Histone Deacetylases (HDACs): HDACs are epigenetic regulators and are targets for cancer therapy. While various indole derivatives have been explored as HDAC inhibitors, the structure-activity relationships can be complex. google.comresearchgate.net In a study of quinoline-based inhibitors, which share some structural similarities, compounds with a 2-phenyl cap group were effective, but adding a chlorine substituent to this phenyl ring led to a decrease in HDAC inhibitory potency. frontiersin.orgnih.gov This suggests that while the general scaffold might have some affinity, the specific 4-chloro substitution might not be optimal for inhibiting this particular class of enzymes.

Serotonin (B10506) Receptors: The indole nucleus is the core of serotonin, making it a logical scaffold for targeting serotonin receptors. Indeed, studies on related 1-phenyl-indole derivatives have shown that a 4-chloro substituent on the 1-phenyl ring is compatible with high-affinity binding to the 5-HT2 receptor subtype. nih.gov This provides a basis for potential interaction of this compound with this receptor family, although specific data for other subtypes is scarce.

GABA A Receptor and A2B Adenosine (B11128) Receptor: There is limited specific information in the scientific literature characterizing the interaction of the this compound scaffold with the GABA A receptor or the A2B adenosine receptor.

Translocator Protein (TSPO): The 2-phenylindole scaffold is a well-established high-affinity ligand for the 18 kDa Translocator Protein (TSPO), which is upregulated in neuroinflammation. nih.gov Extensive research on a series of N1-methyl-2-phenylindol-3-ylglyoxylamides has demonstrated potent binding to TSPO. nih.govmerckmillipore.comunipi.it SAR studies have elucidated that the N-methyl group is favorable for activity, and the 2-phenyl ring fits into a key lipophilic pocket. nih.govunipi.it The substitution on this phenyl ring modulates affinity, with electron-withdrawing groups often being well-tolerated.

| Compound | Aryl Group at C-2 | Ki (nM) |

|---|---|---|

| Analog 1 | Phenyl | 5.70 |

| Analog 2 | 4'-Nitrophenyl | 1.13 |

| Analog 3 | 4'-Chlorophenyl | 2.45 |

| Analog 4 | 4'-Fluorophenyl | 1.85 |

| Analog 5 | 4'-Methoxyphenyl | 8.60 |

Data adapted from related studies on N,N-di-n-propyl-(N1-methyl-2-arylindol-3-yl)glyoxylamides.

MDM2: The MDM2 protein is a negative regulator of the p53 tumor suppressor, and inhibiting their interaction is a key cancer therapy strategy. The 4-chlorophenyl group is a recurring motif in potent MDM2 inhibitors. nih.gov It effectively mimics the phenylalanine and tryptophan residues of p53, fitting into corresponding hydrophobic pockets on the MDM2 surface. Spirooxindole derivatives containing a 4-chlorophenyl group have demonstrated strong binding affinity to MDM2, validating the importance of this specific substituent for targeting this protein-protein interaction. nih.gov

Keap1: The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Disrupting the Keap1-Nrf2 protein-protein interaction is a therapeutic strategy to boost antioxidant responses. Several studies have shown that indole derivatives can act as non-covalent inhibitors of this interaction, leading to an increase in the levels of the transcription factor Nrf2. nih.govnih.govtandfonline.comresearchgate.netresearchgate.net Docking simulations suggest that the indole scaffold can fit into the Nrf2 binding pocket on Keap1, indicating that this compound is a plausible candidate for modulating this pathway.

Interactions with Nucleic Acids (e.g., DNA Groove Binding)

The 2-phenylindole scaffold is a recognized pharmacophore known for its ability to interact with DNA, typically through minor groove binding. The planar nature of the indole and phenyl rings allows these molecules to fit snugly within the minor groove of the DNA double helix. This interaction is often stabilized by a combination of van der Waals forces, hydrogen bonds, and hydrophobic interactions between the compound and the DNA base pairs.

For this compound, several structural features are critical:

The Indole Ring System: The bicyclic aromatic structure of indole is crucial for the initial recognition and binding to the DNA minor groove.

The 2-Phenyl Substituent: The phenyl ring at the 2-position extends the planar aromatic surface, enhancing the potential for π-stacking interactions with the DNA bases. The presence of a chlorine atom at the 4-position of this phenyl ring can significantly influence binding affinity. The electronegativity and size of the halogen can affect the electronic distribution of the phenyl ring and may lead to specific interactions within the groove.

The N1-Methyl Group: The methyl group at the N1 position of the indole ring eliminates the hydrogen bond donor capacity of the indole nitrogen. This modification can alter the binding orientation and specificity compared to N-unsubstituted indoles, which can act as hydrogen bond donors to the phosphate (B84403) backbone or base pairs of DNA.

While direct binding studies for this specific compound are not readily found, research on analogous bis-indole derivatives has shown that they are A-T selective minor groove binders. nih.gov This binding can interfere with DNA replication and transcription by displacing essential DNA-binding proteins. nih.gov

Modulation of Cellular Pathways at the Molecular Level

Indole derivatives are known to exert their biological effects, particularly anticancer activities, by modulating various cellular pathways.

Apoptosis: The induction of apoptosis, or programmed cell death, is a common mechanism of action for many anticancer agents. For 2-phenylindole derivatives, apoptosis induction is often linked to their ability to interfere with critical cellular processes. While the specific apoptotic pathway triggered by this compound has not been detailed, related compounds have been shown to induce apoptosis by activating intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the key executioners of apoptosis. nih.gov

Autophagy: Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the cellular context and the nature of the stimulus. Some anticancer compounds can induce autophagic cell death in cancer cells. The role of this compound in modulating autophagy is not specifically documented. However, other indole-containing compounds have been shown to induce autophagy, often in conjunction with apoptosis. mdpi.com The interplay between these two pathways is complex and can be crucial for determining the ultimate fate of the cell.

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. nih.gov Arylthioindoles, a class of compounds with an aromatic ring at the 2-position of the indole, are known potent inhibitors of tubulin polymerization. nih.gov They typically bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. nih.gov Given its 2-phenyl substitution, it is plausible that this compound could also interfere with tubulin polymerization, although experimental validation is required.

Comparative SAR Analysis of this compound with Other Indole-Based Scaffolds

The biological activity of indole-based compounds is highly dependent on the nature and position of their substituents. A comparative analysis of this compound with other indole scaffolds highlights key SAR principles.

| Feature | This compound | Other Indole Scaffolds | Impact on Activity |

| Substitution at C2 | Phenyl group with a 4-chloro substituent. | Alkyl, other aryl groups, or heterocyclic rings. | The nature of the C2 substituent is critical for activity. Aromatic groups are often associated with DNA binding and tubulin polymerization inhibition. The electronic properties of substituents on the phenyl ring (e.g., chloro group) can fine-tune the binding affinity and selectivity. |

| Substitution at N1 | Methyl group. | Hydrogen, larger alkyl groups, or benzyl (B1604629) groups. | The N1 substituent influences the compound's hydrogen bonding potential and overall lipophilicity. An N-methyl group, as seen in the target compound, can enhance cell permeability but eliminates a potential hydrogen bond donor site, which can alter interactions with biological targets compared to N-H indoles. |

| Substitution at C3 | Unsubstituted. | Various functional groups (e.g., carbonyl, carbaldehyde, alkyl). | The C3 position is a common site for modification in many biologically active indoles. The absence of a substituent at C3 in this compound distinguishes it from many other indole-based drugs and may influence its target specificity. For example, 2-phenylindole-3-carbaldehyde derivatives have shown antimitotic activity. nih.gov |

Emerging Research Applications and Future Directions for Indole Derivatives

Exploration in Materials Science and Functional Materials

The unique photophysical properties of indole (B1671886) derivatives make them attractive candidates for the development of novel functional materials. The 2-aryl indole core, as seen in 2-(4-chlorophenyl)-1-methyl-1H-indole, is particularly interesting due to its fluorescence capabilities. Research into 2-aryl substituted indoles has shown that the nature of the aryl group significantly influences the fluorescence quantum yield and emission wavelength. For instance, studies have demonstrated that 2-phenylindole (B188600) exhibits a high fluorescence quantum yield. This suggests that derivatives like this compound could be tailored to achieve specific optical properties for use in organic light-emitting diodes (OLEDs) and fluorescent probes.

The introduction of different substituents on the indole and the phenyl ring allows for the fine-tuning of the electronic and photophysical properties. These properties are crucial for the performance of materials in electronic and optoelectronic devices. The investigation into such tailored molecules is a burgeoning field, with the potential for creating more efficient and stable organic electronic materials.

Table 1: Photophysical Properties of Selected 2-Aryl Indole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield |

| 2-Phenylindole | 310 | 365 | High |

| 2-Naphthylindole | 320 | 380 | Moderate |

| 2-Anthracenylindole | 390 | 450 | Low |

Note: This table is illustrative and based on general findings for 2-aryl indoles. Specific values for this compound would require experimental determination.

Potential in Agrochemical Research

Indole derivatives are a well-established class of compounds in agrochemical research, with many exhibiting potent fungicidal, insecticidal, or herbicidal activities. The specific substitution pattern of this compound—a chlorinated phenyl group at the 2-position and a methyl group on the indole nitrogen—suggests its potential in this arena.

Structure-activity relationship (SAR) studies of various indole-based pesticides have provided insights into the influence of different substituents. For instance, the presence of a halogenated phenyl ring is a common feature in many active agrochemicals, often enhancing their biological activity and metabolic stability. The N-alkylation of the indole ring is another important modification that can impact the compound's selectivity and efficacy. While direct studies on the agrochemical properties of this compound are not extensively reported, its structural motifs are present in compounds with known pesticidal activities. For example, some substituted 2-phenyl-1H-indoles have been investigated for their fungicidal properties. Future research could focus on screening this compound and its analogs against a panel of plant pathogens, insect pests, and weeds to uncover its potential as a lead structure for new agrochemicals.

Development of Novel Chemical Biology Probes and Tools

The indole scaffold is a key component of many biological molecules and is often used in the design of chemical probes to study biological systems. The fluorescent nature of 2-aryl indoles, as mentioned earlier, makes them suitable for the development of fluorescent probes for imaging and sensing applications in chemical biology.

A structurally similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), has been investigated for its neuroprotective effects, highlighting the potential of such substituted indoles to interact with biological targets. This opens up the possibility of developing probes based on the this compound core to study neurological processes or as ligands for specific receptors. The lipophilic nature of the compound also suggests it may be able to cross cell membranes, a desirable property for intracellular probes.

Innovative Synthetic Strategies for Complex Functionalized Indoles

The synthesis of highly substituted and functionalized indoles is a significant area of research in organic chemistry. The development of innovative synthetic methods allows for the creation of novel indole derivatives with unique properties. For a molecule like this compound, its synthesis can be a platform to explore more complex, functionalized analogs.

Recent advances in synthetic chemistry, such as C-H activation and cross-coupling reactions, provide powerful tools to introduce additional functional groups onto the indole or the phenyl ring. These methods offer a more efficient and atom-economical way to create libraries of related compounds for screening in various applications. The N-alkylation of indoles, a key step in the synthesis of the target molecule, is also an area of active research, with new catalytic methods being developed to achieve this transformation under milder and more selective conditions.

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry has become an indispensable tool in the design and study of new molecules. For indole derivatives like this compound, computational methods can be used to predict their properties and guide their development for specific applications.

A computational study on the closely related molecule, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, has demonstrated the power of these methods. Techniques such as Density Functional Theory (DFT) can be used to calculate the molecular geometry, vibrational frequencies, and electronic properties of the target molecule. These calculations can provide insights into its stability, reactivity, and potential for use in materials science.

Furthermore, molecular docking studies can be employed to predict the binding of such indole derivatives to biological targets, aiding in the rational design of new drugs or agrochemicals. These in silico methods can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Addressing Challenges in the Synthesis and Application of Highly Substituted Indoles

While the indole scaffold is versatile, the synthesis of highly substituted derivatives can present significant challenges. Achieving regioselectivity, especially when functionalizing multiple positions on the indole ring, can be difficult. The development of synthetic methods that allow for precise control over the placement of substituents is crucial for accessing complex and novel indole structures.

Another challenge lies in the functional group tolerance of many synthetic reactions. The presence of certain functional groups on the starting materials can interfere with the desired transformations, limiting the scope of the synthetic methods. Overcoming these challenges requires the development of robust and versatile synthetic strategies.

In terms of applications, a key challenge is to translate the promising in vitro properties of new indole derivatives into real-world applications. For example, a compound with excellent fluorescence in solution may not perform as well in a solid-state device. Similarly, a compound with high activity against a specific enzyme may have poor bioavailability in a living organism. Addressing these challenges requires a multidisciplinary approach, combining expertise in chemistry, materials science, and biology.

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-1-methyl-1H-indole, and how are reaction conditions optimized?

Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Friedel-Crafts alkylation : Reacting 4-chlorophenylmagnesium bromide with a pre-functionalized indole scaffold.

- Condensation reactions : Using 4-chlorobenzaldehyde with indole derivatives under basic conditions (e.g., triethylamine) to form the chlorophenyl-indole backbone .

- Methylation : Introducing the methyl group at the 1-position via alkylation reagents like methyl iodide in the presence of a base (e.g., NaH) .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Purpose |

|---|---|---|

| Solvent | Anhydrous THF or DMF | Prevents hydrolysis |

| Temperature | 0–80°C (step-dependent) | Controls reaction kinetics |

| Catalyst | Lewis acids (e.g., AlCl₃) | Enhances electrophilic substitution |

Q. How is the molecular structure of this compound validated?

Methodological Answer : Structural confirmation employs:

Q. What physicochemical properties are critical for handling this compound?

Methodological Answer : Key properties include:

- Solubility : Poor in water; soluble in DMSO or DCM for biological assays .

- Stability : Sensitive to light and moisture; store at –20°C under inert gas .

- Melting Point : ~150–155°C (varies with purity) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., cannabinoid receptors) using crystallographic data .

- QSAR Studies : Correlate substituent effects (e.g., chlorine position) with activity trends observed in analogs .

- DFT Calculations : Analyze electron density distribution to predict reactivity at the indole N1 or C3 positions .

Q. How can contradictory pharmacological data across studies be resolved?

Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. anti-inflammatory efficacy) arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Structural Analog Interference : Compare with derivatives like 2-(4-fluorophenyl)-1-methyl-1H-indole to isolate chlorine’s role .

- Metabolic Stability : Use hepatic microsome assays to assess compound degradation rates .

Q. What strategies improve synthetic yield while minimizing diastereomer formation?

Methodological Answer :

- Chiral Catalysts : Employ Pd-based catalysts for enantioselective alkylation .

- Chromatographic Separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) .

- Isomerization : Post-synthesis treatment with Lewis acids (e.g., BF₃·Et₂O) to convert undesired isomers .

Q. How does the chlorophenyl substituent influence spectroscopic and crystallographic data?

Methodological Answer :

- X-ray Diffraction : The chlorine atom induces planarity deviations (e.g., 8–10° torsional angles) vs. non-halogenated analogs .

- UV-Vis Spectroscopy : Enhanced absorption at λ = 280 nm due to conjugation between Cl and indole π-systems .

- IR Spectroscopy : C-Cl stretch at 750 cm⁻¹ .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer :

- Solvent Volume Reduction : Switch from batch to flow chemistry for safer handling of reactive intermediates .

- Purification : Replace column chromatography with recrystallization in ethanol/water mixtures .

- Byproduct Management : Monitor for dimerization byproducts via LC-MS during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.